molecular formula C12H14N2OS B3265173 4-Ethoxy-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine CAS No. 40277-50-7

4-Ethoxy-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

Cat. No. B3265173
CAS RN: 40277-50-7
M. Wt: 234.32 g/mol
InChI Key: WZUOYNVFYMFJPS-UHFFFAOYSA-N
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Description

4-Ethoxy-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine is a heterocyclic compound with the following chemical formula: C10H11N3S . It belongs to the class of benzothiolo[2,3-d]pyrimidines and contains an ethoxy group (–OCH2CH3) at position 4. This compound exhibits interesting pharmacological properties and has been studied for its potential applications in drug discovery .


Synthesis Analysis

The synthesis of 4-Ethoxy-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine involves several steps. Researchers have explored various synthetic routes, including cyclization reactions, condensation reactions, and heterocyclic transformations. Detailed synthetic protocols can be found in the literature .


Molecular Structure Analysis

The molecular structure of 4-Ethoxy-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine consists of a fused benzothiophene and pyrimidine ring system. The ethoxy group is attached to the tetrahydrobenzothiophene moiety. The compound’s three-dimensional arrangement and stereochemistry play a crucial role in its biological activity .


Chemical Reactions Analysis

Researchers have investigated the reactivity of 4-Ethoxy-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine in various chemical reactions. These include nucleophilic substitutions, oxidation reactions, and cyclizations. The compound’s functional groups determine its behavior in different reaction conditions .

Mechanism of Action

The specific mechanism of action for 4-Ethoxy-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine depends on its intended application. It may interact with cellular receptors, enzymes, or other biomolecules. Further studies are needed to elucidate its precise mode of action .

Safety and Hazards

As with any chemical compound, safety precautions are necessary during handling, synthesis, and use. Researchers should follow established safety guidelines, including proper protective equipment, ventilation, and waste disposal procedures. Specific safety data can be found in Material Safety Data Sheets (MSDS) provided by suppliers .

properties

IUPAC Name

4-ethoxy-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-2-15-11-10-8-5-3-4-6-9(8)16-12(10)14-7-13-11/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUOYNVFYMFJPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C3=C(CCCC3)SC2=NC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801191488
Record name 4-Ethoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801191488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

CAS RN

40277-50-7
Record name 4-Ethoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40277-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801191488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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